[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
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Description
“[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP derivatives have attracted significant interest in drug discovery as alkyne, tert-butyl, and arene bioisosteres . Their incorporation is frequently associated with increased compound solubility and metabolic stability .
Synthesis Analysis
The synthesis of BCP derivatives involves the use of a readily accessible BCP bromide . The process involves lithium-halogen exchange, which allows for the synthesis of diverse 1,2,3-trifunctionalised BCPs . This approach provides rapid and straightforward access to unprecedented BCP structural diversity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP derivatives include lithium-halogen exchange . This reaction allows for the synthesis of diverse 1,2,3-trifunctionalised BCPs .Future Directions
Properties
IUPAC Name |
[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMYUYMKGFIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CN)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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